4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde
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Overview
Description
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C13H15IO3 It is a derivative of benzaldehyde, characterized by the presence of a cyclopentyloxy group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde typically involves the iodination of a suitable precursor, followed by the introduction of the cyclopentyloxy and methoxy groups. One common method involves the following steps:
Iodination: A precursor such as 4-hydroxy-3-methoxybenzaldehyde is iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.
Cyclopentyloxy Group Introduction: The iodinated intermediate is then reacted with cyclopentanol in the presence of a base like potassium carbonate to introduce the cyclopentyloxy group.
Methoxy Group Introduction: Finally, the compound is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid.
Reduction: 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-(Cyclopentyloxy)-3-azido-5-methoxybenzaldehyde.
Scientific Research Applications
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding and undergoing a chemical reaction.
Comparison with Similar Compounds
4-(Cyclopentyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(Cyclopentyloxy)-3-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzyl alcohol: The aldehyde group is reduced to an alcohol.
Uniqueness: 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is unique due to the presence of both the iodine atom and the cyclopentyloxy group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
IUPAC Name |
4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZUISGRCHNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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